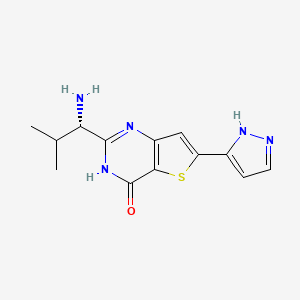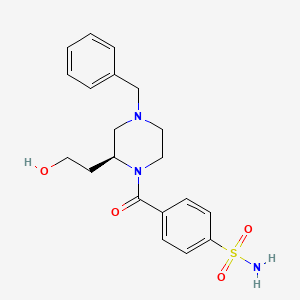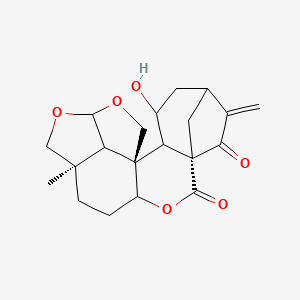![molecular formula C34H42O19 B12428296 Fortunellin-6''-beta-D-glucopyranoside (Acacetin-7-O-[2''-O-rhamnosyl-6''-O-glucosyl]-glucoside)](/img/structure/B12428296.png)
Fortunellin-6''-beta-D-glucopyranoside (Acacetin-7-O-[2''-O-rhamnosyl-6''-O-glucosyl]-glucoside)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fortunellin-6’'-beta-D-glucopyranoside typically involves the glycosylation of acacetin. The process includes the following steps:
Glycosylation Reaction: Acacetin is reacted with a glycosyl donor in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures.
Industrial Production Methods
Industrial production of Fortunellin-6’'-beta-D-glucopyranoside involves the extraction and isolation from natural sources, primarily the fruits of Fortunella japonica. The process includes:
Extraction: The fruits are subjected to solvent extraction using solvents like ethanol or methanol.
Isolation: The extract is then subjected to chromatographic separation to isolate the desired compound.
Purification: Further purification is achieved using techniques like HPLC to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Fortunellin-6’'-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The glycosidic bonds in the compound can undergo substitution reactions in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines; reactions are conducted in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives of acacetin.
Reduction: Formation of reduced derivatives of acacetin.
Substitution: Formation of substituted glycosides.
Scientific Research Applications
Fortunellin-6’'-beta-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of flavonoid glycosides.
Biology: Studied for its potential anti-inflammatory and antioxidant activities, which can be useful in understanding cellular mechanisms and pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of Fortunellin-6’'-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways:
Anti-inflammatory: The compound inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Comparison with Similar Compounds
Similar Compounds
Luteolin-7-O-glucoside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Apigenin-7-O-glucoside: Known for its anti-inflammatory and anticancer activities.
Kaempferol-3-O-glucoside: Exhibits antioxidant and anti-inflammatory effects.
Uniqueness
Fortunellin-6’'-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which may contribute to its distinct biological activities and higher potency in certain applications compared to other similar flavonoid glycosides .
Properties
Molecular Formula |
C34H42O19 |
|---|---|
Molecular Weight |
754.7 g/mol |
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C34H42O19/c1-12-23(38)26(41)30(45)33(48-12)53-31-28(43)25(40)21(11-47-32-29(44)27(42)24(39)20(10-35)51-32)52-34(31)49-15-7-16(36)22-17(37)9-18(50-19(22)8-15)13-3-5-14(46-2)6-4-13/h3-9,12,20-21,23-36,38-45H,10-11H2,1-2H3/t12-,20+,21+,23-,24+,25+,26+,27-,28-,29+,30+,31+,32+,33-,34+/m0/s1 |
InChI Key |
DASCYQMWLOATBI-IWBPDURUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,3R,6R,8S,9S,10S,11S,14S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B12428218.png)
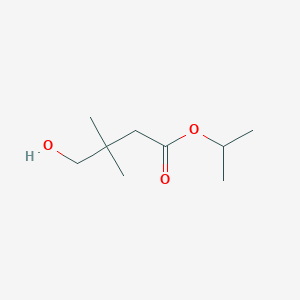
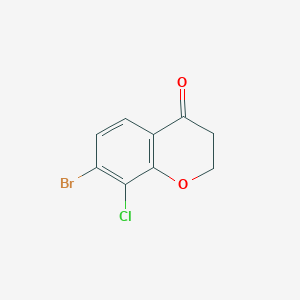
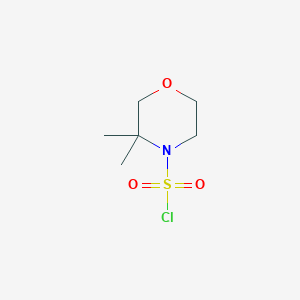
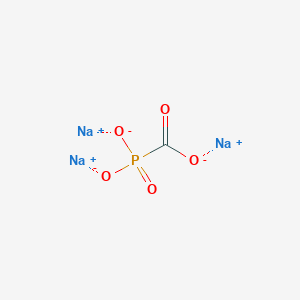
![2-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-2,4-dihydroxy-5-(3-methylbut-2-EN-1-YL)phenyl}-5,7-dihydroxy-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12428239.png)
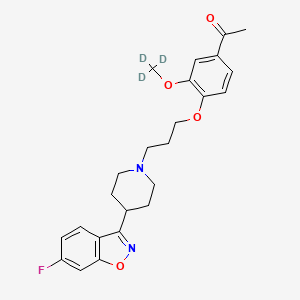
![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate](/img/structure/B12428246.png)

![3,6-diamino-N-{[(8Z)-15-amino-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-11-(2-imino-1,3-diazinan-4-yl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentaazacyclohexadecan-5-yl]methyl}hexanamide; sulfuric acid](/img/structure/B12428267.png)
